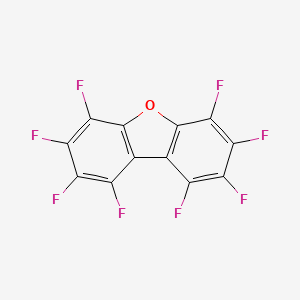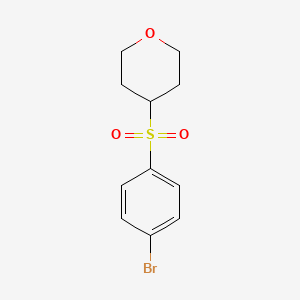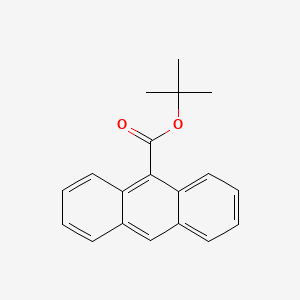
Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- is a compound belonging to the morphinan class of chemicals. This class is known for its psychoactive properties, including analgesic, cough suppressant, and dissociative effects. The compound has a complex structure with multiple rings, including an aromatic ring and an epoxy group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common route involves the hydrogenation of thebaine, a naturally occurring opiate, followed by various chemical modifications to introduce the epoxy and diol groups . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle the complex reactions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the diol groups to form ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxy group into a diol.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups can lead to the formation of ketones, while reduction of the epoxy group can yield a diol .
Scientific Research Applications
Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is used in research to understand its effects on biological systems, including its interaction with various receptors.
Medicine: It has potential therapeutic applications, particularly in pain management and cough suppression.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to a series of biochemical events that result in its analgesic and psychoactive effects. The pathways involved include the inhibition of neurotransmitter release and modulation of pain signals .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include morphine, codeine, and dextromethorphan. These compounds share a similar core structure but differ in their functional groups and pharmacological profiles .
Uniqueness
What sets Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- apart is its unique combination of functional groups, including the epoxy and diol groups, which contribute to its distinct chemical and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
63782-89-8 |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(4R,4aR,5R,7aS,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-5,9-diol |
InChI |
InChI=1S/C17H21NO3/c1-18-7-6-17-13-5-4-11(19)15(17)10(18)8-9-2-3-12(20)16(21-13)14(9)17/h2-3,10-11,13,15,19-20H,4-8H2,1H3/t10-,11-,13+,15-,17-/m1/s1 |
InChI Key |
UZBOXKCKSVVZGQ-BGXWKIPCSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4CC[C@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
CN1CCC23C4CCC(C2C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


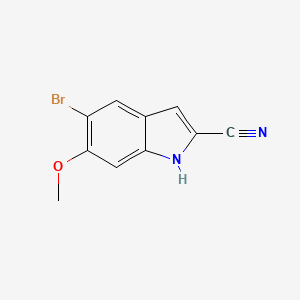



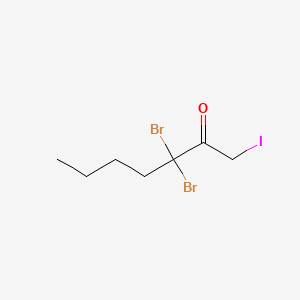
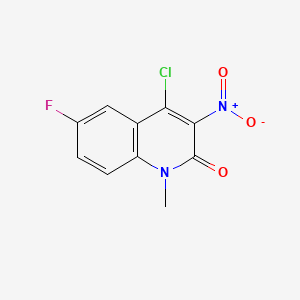

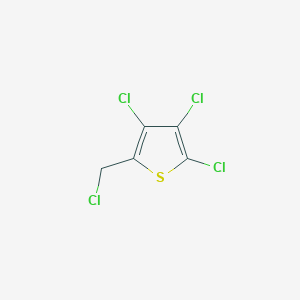
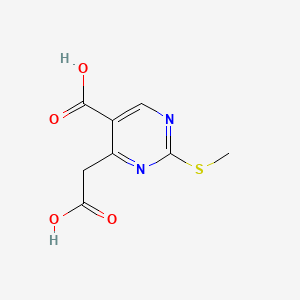
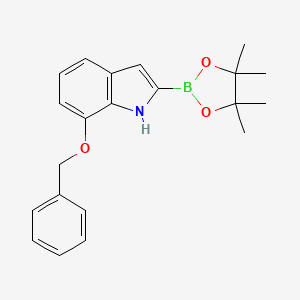
![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)
